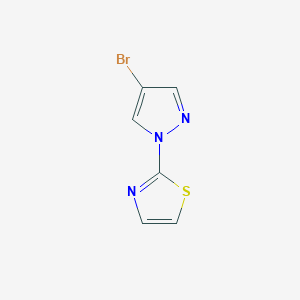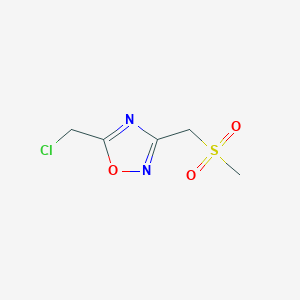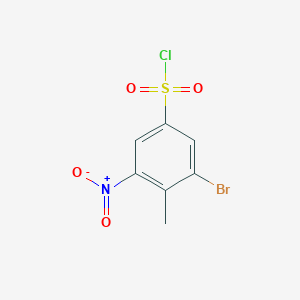![molecular formula C15H23BrClNO B1374569 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride CAS No. 1220032-67-6](/img/structure/B1374569.png)
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride is a chemical compound with the CAS number 1220032-67-6 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride is C15H23BrClNO. The molecular weight is 348.7 g/mol.Wissenschaftliche Forschungsanwendungen
1. Applications in Pharmacology
One notable application of similar compounds to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride can be found in pharmacology. Paroxetine hydrochloride, a compound structurally related to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) used in treating various mental health disorders. Its pharmacokinetics, metabolism, and pharmacological effects have been extensively documented (Germann, Ma, Han, & Tikhomirova, 2013).
2. Chemical Synthesis and Bioactivity
Compounds similar to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride have been synthesized for their potential bioactivities. For instance, phenolic bis Mannich bases with structural resemblance were synthesized, and their cytotoxic and carbonic anhydrase enzyme inhibitory effects were evaluated. These compounds, including those with bromine elements and piperidine groups, showed potential as lead molecules for anticancer drug development (Yamali, Gul, Sakagami, & Supuran, 2016).
3. Crystal and Molecular Structure Analysis
The crystal and molecular structures of compounds similar to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride have been a subject of research. For instance, the structure of a compound synthesized from salicylaldehyde, diethyl malonate, and piperidine was reported, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular structure (Khan et al., 2013).
4. Potential Use in Imaging Studies
Halogenated 4-(phenoxymethyl)piperidines, structurally related to 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride, were synthesized as potential δ receptor ligands. One of these compounds, after being labeled with iodine, showed promising results for in vivo tomographic studies of σ receptors, suggesting potential applications in imaging studies (Waterhouse, Mardon, Km, Collier Tl, & O'Brien, 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(4-bromo-2-propylphenoxy)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-4-13-9-14(16)6-7-15(13)18-11-12-5-3-8-17-10-12;/h6-7,9,12,17H,2-5,8,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPQKILGZZLGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)


![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)

![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![3-[(Aminocarbonyl)amino]-2-methylbenzoic acid](/img/structure/B1374503.png)
![3-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374506.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)
